molecular formula C9H10N2O B182991 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 138469-76-8

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B182991
M. Wt: 162.19 g/mol
InChI Key: VMULISRTALNYDG-UHFFFAOYSA-N
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Description

The compound 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic molecule that is part of a broader class of pyrrolopyridine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex chemical structures.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives can be achieved through various methods. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are structurally related to the compound of interest, can be obtained via the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide in methanol . Additionally, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which share the pyrrolopyridine core, can be synthesized by reacting 7-hydroxy derivatives with various nucleophiles .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the structural determination of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine . Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can also provide insights into the structural parameters and vibrational frequencies of these molecules .

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions. For example, the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives can be achieved by the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes with lead tetraacetate, followed by intramolecular 1,3-dipolar cycloaddition . This demonstrates the reactivity of the pyrrolopyridine moiety and its utility in constructing fused heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives can be inferred from related compounds. For instance, the crystal structure and space group of a compound can be determined through X-ray crystallography, as seen with 2-methoxy-3,5-dinitropyridine . The molecular electrostatic potential (MEP) and frontier molecular orbitals can be analyzed using optimized structures from computational methods, providing information on the compound's reactivity and interaction with other molecules .

Scientific Research Applications

  • Synthesis and Spectral Analysis : The synthesis and spectral analysis of related compounds have been conducted, providing insights into their structural and chemical properties. For example, Halim and Ibrahim (2022) synthesized a novel compound similar to 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine, conducting detailed spectral analysis and quantum studies (Halim & Ibrahim, 2022).

  • Synthetic Methods : Various synthetic methods have been developed to create derivatives of this compound. Bencková and Krutošíková (1997) described the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, showcasing the versatility of these compounds in chemical synthesis (Bencková & Krutošíková, 1997).

  • Potential Pharmaceutical Applications : Some derivatives have shown potential pharmaceutical applications. Toja et al. (1986) synthesized a series of derivatives that exhibited antibacterial activity in vitro, indicating the potential for developing new drugs (Toja et al., 1986).

  • Material Science Applications : The compound and its derivatives have been studied for material science applications. El-Menyawy et al. (2019) prepared derivatives and analyzed their thermal stability and polycrystalline structure, which is crucial for material science applications (El-Menyawy et al., 2019).

Future Directions

The future directions for the research and development of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives are primarily focused on their potential as FGFR inhibitors for cancer therapy . The compound and its derivatives have shown potent activities against FGFR1, 2, and 3, making them promising candidates for further optimization and development .

properties

IUPAC Name

5-methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-10-7-3-4-8(12-2)11-9(6)7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMULISRTALNYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1N=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569681
Record name 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

138469-76-8
Record name 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-allyl-N-(2-bromo-6-methoxy-pyridin-3-yl)-2,2,2-trifluoro-acetamide (5.54 g, 16.3 mmol), palladium acetate (147 mg, 0.65 mmol), tetra(n-butylammonium) chloride (4.99 g, 17.9 mmol) and triethylamine (3.72 g, 26.8 mmol) in anhydrous DMF (35 mL) is stirred at 10° C. under N2 for an hour. DMF is evaporated off, and the residue is mixed with water (20 mL) and stirred at rt overnight. EtOAc (50 mL) is added. The organic layer is separated, dried (Na2SO4), filtered, and concentrated in vacuo. The residue is purified by silica gel column chromatography eluting with 30-70% EtOAc in heptane to afford 5-methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine (2.62 g) as a solid. 1H NMR (300 MHz, CDCl3): δ 2.38 (s, 3H), 4.05 (s, 3H), 6.62 (s, H), 7.12 (s, H), 7.54 (d, H), 7.94 (br, N—H).
Quantity
5.54 g
Type
reactant
Reaction Step One
Name
tetra(n-butylammonium) chloride
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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